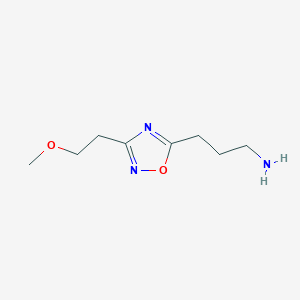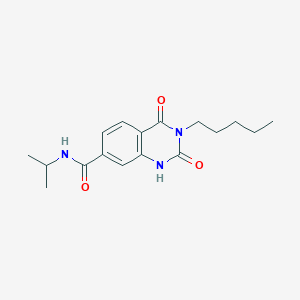
N-(4-carbamoylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-carbamoylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of various precursors such as thiazolidine-2,4-dione, aromatic aldehydes, and amines. For instance, the synthesis of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives has been reported to proceed smoothly without the need for additional catalysts in anhydrous ethanol . Similarly, novel thiazole-5-carboxamide derivatives have been synthesized and characterized, indicating that the synthesis of such compounds is feasible and can yield a variety of structurally related molecules with potential biological activities .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can adopt various conformations. For example, the heterocyclic thiazine rings in some chlorophenyl benzothiazine derivatives are stabilized by extensive intramolecular hydrogen bonds and adopt half-chair conformations . These structural features are crucial as they can influence the biological activity of the compounds.
Chemical Reactions Analysis
Thiazole derivatives can undergo a range of chemical reactions, which are essential for the development of compounds with desired biological activities. For instance, the reaction of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives with different reagents can lead to the formation of thiazole-thiophene hybrids or thienopyridine derivatives, which have been tested for their anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorophenyl groups and carboxamide functionalities can affect these properties and, consequently, the pharmacokinetic profile of the compounds. The synthesized thiazole derivatives are characterized using techniques like NMR, IR, and mass spectroscopy, which provide detailed information about their structure and properties .
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Research has explored the synthesis of thiophene and thiazole derivatives, including compounds structurally related to N-(4-carbamoylphenyl)-2-((3-chlorophenyl)amino)thiazole-4-carboxamide, for their potential anticancer activities. For instance, new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives exhibit good inhibitory activity against several cancer cell lines, highlighting the potential of such compounds in cancer treatment Atta & Abdel‐Latif, 2021. Similar research efforts have synthesized a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, showing significant anticancer activity against various cell lines, further emphasizing the therapeutic potential of thiazole derivatives in oncology Cai et al., 2016.
Antimicrobial and Antibacterial Agents
The antimicrobial and antibacterial properties of thiazole derivatives have been extensively studied. Synthesis efforts have yielded compounds with promising activity against a range of bacteria and fungi, suggesting their use as potential antibiotics or antibacterial drugs Ahmed, 2007; Kubba & Hameed A. Rahim, 2018. These findings underscore the versatility of thiazole derivatives in addressing various microbial threats.
Neuroprotective Agents
The exploration of thiazole derivatives extends into neuroprotection, where compounds such as 2-thiazolecarboxamides have shown anti-anoxic activity, offering protection against brain anoxia in experimental models. This suggests a potential application in treating conditions associated with reduced brain oxygen levels Ohkubo et al., 1995.
Antioxidant and Antitumor Activities
The incorporation of selenium into thiazole-based disperse dyes not only enhances their dyeing properties but also imparts significant antioxidant and antitumor activities. This dual functionality demonstrates the potential of thiazole derivatives in creating biologically active materials with therapeutic benefits Khalifa et al., 2015.
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)-2-(3-chloroanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2S/c18-11-2-1-3-13(8-11)21-17-22-14(9-25-17)16(24)20-12-6-4-10(5-7-12)15(19)23/h1-9H,(H2,19,23)(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBQNOHHOTZUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(N,3-Dimethylanilino)ethyl]but-2-ynamide](/img/structure/B2527379.png)

![N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2527382.png)
![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2527383.png)
![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2527385.png)

![3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2527388.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]pent-4-enamide](/img/structure/B2527395.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2527396.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2527401.png)
